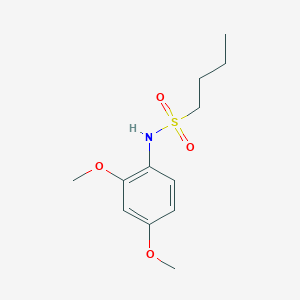![molecular formula C17H21N3O4S B5398358 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. MPP is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for the development of new drugs.
作用机制
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide works by inhibiting protein-protein interactions between key signaling molecules involved in disease progression. Specifically, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide targets the interaction between the protein HSP90 and its client proteins, which play a critical role in cancer and inflammatory diseases. By disrupting this interaction, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide can inhibit the activity of key signaling pathways and prevent disease progression.
Biochemical and Physiological Effects
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In preclinical models, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to reduce tumor growth and improve survival rates in cancer models, as well as reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has several advantages for use in laboratory experiments, including its small size, high potency, and specificity for key signaling pathways. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in laboratory experiments.
未来方向
There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, including further optimization of its synthesis and development of more potent and selective derivatives. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide could also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential toxicity. Additionally, further preclinical and clinical studies are necessary to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in humans.
合成方法
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide involves several steps, including the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-N-(4-pyridinylmethyl)propanamide to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide. The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学研究应用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. In cancer research, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells by targeting key signaling pathways involved in cell proliferation and survival. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has also been studied for its anti-inflammatory properties, with promising results in preclinical models of inflammatory bowel disease and rheumatoid arthritis.
属性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13(17(21)19-12-14-8-10-18-11-9-14)24-16-6-4-15(5-7-16)20(2)25(3,22)23/h4-11,13H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQTONTTFMFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![N-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5398286.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![4-(3-nitrophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5398305.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5398311.png)
![6-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5398322.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)

![N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5398360.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(2-methylphenyl)-1,2-ethanediamine](/img/structure/B5398361.png)